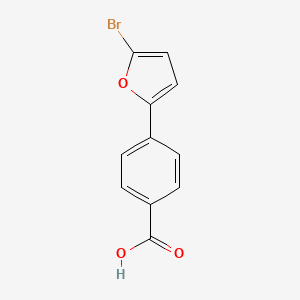

4-(5-Bromo-2-furyl)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(5-bromofuran-2-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrO3/c12-10-6-5-9(15-10)7-1-3-8(4-2-7)11(13)14/h1-6H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLNQIKSJLHICDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(O2)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10679680 | |

| Record name | 4-(5-Bromofuran-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10679680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53782-66-4 | |

| Record name | 4-(5-Bromofuran-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10679680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 5 Bromo 2 Furyl Benzoic Acid

Direct Bromination Approaches

Direct bromination of the precursor, 4-(2-furyl)benzoic acid, represents a primary route to obtaining 4-(5-Bromo-2-furyl)benzoic acid. This method relies on the electrophilic substitution of a hydrogen atom with a bromine atom on the furan (B31954) ring.

Strategic Application of Brominating Agents

The choice of brominating agent is critical for the successful synthesis and achieving high yields. Commonly employed reagents include elemental bromine (Br₂) and N-Bromosuccinimide (NBS). google.com The reaction is often facilitated by a catalyst, such as iron(III) bromide (FeBr₃), which polarizes the bromine molecule, increasing its electrophilicity. The use of NBS is often preferred as it can offer better control over the reaction and reduce the formation of byproducts. ijcea.orggoogle.com

In a typical procedure, the starting benzoic acid derivative is dissolved in a suitable solvent, and the brominating agent is added, often at controlled temperatures to manage the reaction's exothermicity and selectivity. For instance, the bromination of some benzoic acid derivatives has been successfully carried out using an NBS/sulfuric acid system. google.com

Methodological Refinements for Enhanced Purity

Achieving high purity of the final product often requires careful optimization of reaction conditions and subsequent purification steps. For example, in the synthesis of a related bromo-benzoic acid, purification was achieved by refluxing the crude product mixture in acetonitrile (B52724) to remove the succinimide (B58015) byproduct due to its high solubility. thieme-connect.com Other purification techniques can include recrystallization from appropriate solvents like water, methanol (B129727), ethanol, or acetic acid. google.com

The choice of solvent can also play a significant role in the reaction's outcome. While some brominations are carried out in halogenated solvents like carbon tetrachloride nih.gov, others may utilize acids or other polar solvents. The reaction temperature is another key parameter to control, with many procedures specifying temperatures ranging from 0°C to room temperature to minimize side reactions. thieme-connect.comgoogle.com

Catalytic Coupling Reactions

Palladium-catalyzed cross-coupling reactions provide a powerful and versatile alternative for the synthesis of this compound. These methods offer a high degree of control over the final structure.

Palladium-Catalyzed Coupling in Synthesis

The Suzuki-Miyaura coupling is a prominent example of a palladium-catalyzed reaction that can be employed. nih.govnih.gov This reaction typically involves the coupling of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. The catalysts can vary, with complexes like Pd(PPh₃)₄ being commonly used. nih.gov The choice of catalyst, base (e.g., K₂CO₃, K₃PO₄), and solvent system are all crucial for the reaction's success. nih.govnih.gov

Recent research has explored the use of N-heterocyclic carbene (NHC) palladium complexes as highly effective catalysts for Suzuki-Miyaura reactions, demonstrating their potential for achieving high yields under specific conditions. nih.gov

Integration of Bromo-Substituted Furan and Benzoic Acid Derivatives

In the context of synthesizing this compound, a Suzuki-Miyaura approach would likely involve the coupling of a boronic acid or boronate ester derivative of benzoic acid with a dibrominated furan, or conversely, a bromo-substituted furan boronic acid with a bromo-benzoic acid derivative. The regioselectivity of these reactions is a key consideration, and careful selection of starting materials and reaction conditions is necessary to ensure the desired isomer is formed. beilstein-journals.org

The reaction mechanism generally involves the oxidative addition of the organohalide to the Pd(0) catalyst, followed by transmetalation with the organoboron compound and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.

Advanced and Efficient Synthesis Protocols

Below is a table summarizing the different synthetic approaches:

| Synthetic Approach | Key Reagents and Catalysts | General Conditions | Potential Advantages | Reference |

| Direct Bromination | N-Bromosuccinimide (NBS), Bromine (Br₂), Iron(III) bromide (FeBr₃), Sulfuric acid | Controlled temperature (e.g., 0-10°C) | Direct, potentially fewer steps | google.comthieme-connect.com |

| Palladium-Catalyzed Coupling (Suzuki-Miyaura) | Palladium catalysts (e.g., Pd(PPh₃)₄, NHC-Pd complexes), Boronic acids/esters, Bases (e.g., K₂CO₃, K₃PO₄) | Inert atmosphere, elevated temperatures (e.g., 90°C) | High selectivity and versatility | nih.govnih.gov |

| Advanced Multi-step Synthesis | Various reagents depending on the specific route (e.g., starting from dimethyl terephthalate) | Optimized for each step in the sequence | Scalable, cost-effective for large-scale production | thieme-connect.com |

Information regarding the one-pot synthesis of this compound is not available in the reviewed scientific literature.

A thorough search of scientific databases and literature for a specific one-pot synthesis methodology for the chemical compound this compound did not yield any established or published procedures. While the principles of one-pot synthesis are widely applied in organic chemistry to enhance efficiency by combining multiple reaction steps into a single operation, specific applications and detailed research findings for the synthesis of this particular molecule appear to be undocumented in the available resources.

One-pot syntheses, also known as tandem or domino reactions, are highly valued in chemical synthesis for their ability to reduce waste, save time, and decrease the costs associated with intermediate purification steps. These procedures are designed so that subsequent reactions occur in the same reaction flask, often triggered by a change in conditions or the addition of a new reagent.

While direct one-pot methods for this compound are not described, related synthetic strategies for other molecules offer insights into how such a process might be approached. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille couplings, are common methods for forming the carbon-carbon bond between an aryl group (like benzoic acid) and a heterocyclic ring (like furan). nih.govlibretexts.org It is conceivable that a synthetic chemist could develop a one-pot procedure involving the in-situ generation of a necessary boronic acid or organotin reagent followed by a cross-coupling reaction.

Additionally, tandem reactions involving bromination and subsequent functionalization are known for furan derivatives. However, the existing literature does not provide a specific instance of these methods being applied to produce this compound in a one-pot fashion.

Due to the absence of specific research findings, a detailed article with data tables on the one-pot synthesis of this compound cannot be accurately generated at this time.

Chemical Reactivity and Functionalization of 4 5 Bromo 2 Furyl Benzoic Acid

Reactivity of the Furan (B31954) Moiety

The furan ring in 4-(5-bromo-2-furyl)benzoic acid is an electron-rich aromatic system, which influences its susceptibility to various reactions. The presence of the bromine atom at the 5-position and the benzoic acid group at the 2-position significantly modulates the ring's reactivity.

Role in Heterocyclic Compound Formation

The furan moiety, particularly with the bromo substituent, serves as a versatile precursor for the synthesis of more complex heterocyclic systems. The bromine atom can be displaced or participate in coupling reactions to introduce new functionalities, which can then be utilized for ring-formation reactions. For instance, derivatives of 5-bromobenzofuran (B130475) have been used to synthesize various heterocyclic compounds. sciepub.com While direct examples for this compound are not abundant in the literature, the principles of furan chemistry suggest its potential in constructing larger, fused heterocyclic structures.

Reactivity of the Benzoic Acid Moiety

The carboxylic acid group is a highly versatile functional group that can undergo a variety of transformations to produce a range of derivatives.

Derivatives and Transformations

The carboxylic acid functionality of this compound can be readily converted into esters, amides, and acid chlorides. These transformations are standard procedures in organic synthesis.

Esterification: The reaction with alcohols in the presence of an acid catalyst yields the corresponding esters. For example, reaction with methanol (B129727) would produce methyl 4-(5-bromo-2-furyl)benzoate.

Amide Formation: Coupling with amines, often facilitated by coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or via the acid chloride, leads to the formation of amides. luxembourg-bio.comrsc.org A variety of amines can be used to generate a library of amide derivatives.

| Derivative | Reagents and Conditions | Reference |

| Esters | Alcohol, Acid Catalyst (e.g., H₂SO₄) | General Knowledge |

| Amides | Amine, Coupling Agent (e.g., EDC, DCC) or Thionyl Chloride followed by Amine | luxembourg-bio.comrsc.org |

| Acid Chloride | Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) | General Knowledge |

Palladium-Catalyzed Arylation Processes

The carbon-bromine bond on the furan ring is a prime site for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon bonds.

Mechanism and Scope of Arylated Compound Synthesis

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromo-furan derivative with a boronic acid or boronic ester in the presence of a palladium catalyst and a base. mdpi.comnih.govnih.govfujifilm.com This allows for the introduction of a wide range of aryl and heteroaryl substituents at the 5-position of the furan ring, leading to the synthesis of various biaryl compounds. The general mechanism involves oxidative addition of the palladium catalyst to the C-Br bond, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the coupled product and regenerate the catalyst. rsc.org

Heck Reaction: In the Heck reaction, the bromo-furan compound is coupled with an alkene in the presence of a palladium catalyst and a base. rug.nldiva-portal.orgmdpi.com This reaction introduces a vinyl or substituted vinyl group at the 5-position of the furan. The mechanism typically involves oxidative addition of palladium to the C-Br bond, migratory insertion of the alkene into the palladium-carbon bond, and subsequent β-hydride elimination to release the arylated alkene product. libretexts.org

| Reaction | Coupling Partner | Catalyst System (Typical) | Product Type | Reference |

| Suzuki-Miyaura Coupling | Aryl/Heteroaryl Boronic Acid or Ester | Pd(PPh₃)₄, Pd(OAc)₂, Base (e.g., Na₂CO₃, K₂CO₃) | Biaryl compounds | mdpi.comnih.gov |

| Heck Reaction | Alkene | Pd(OAc)₂, Phosphine (B1218219) ligand, Base (e.g., Et₃N) | Arylated alkenes | rug.nldiva-portal.org |

Nucleophilic Substitution and Free Radical Bromination Reactions

The bromine atom on the furan ring can be susceptible to nucleophilic substitution, although this is generally less facile than on activated aromatic systems. Free radical reactions can also be employed to further functionalize the molecule.

Nucleophilic Aromatic Substitution (SNA_r): Direct displacement of the bromine atom by a nucleophile is possible, though it may require harsh conditions or the presence of activating groups. masterorganicchemistry.comlibretexts.orgmdpi.com The electron-withdrawing nature of the benzoic acid group can facilitate this reaction to some extent.

Free Radical Bromination: While the molecule already contains a bromine atom, further bromination is a possibility. However, free radical bromination, often initiated by light or a radical initiator like AIBN, typically targets benzylic or allylic positions. youtube.com In the case of this compound, if a methyl group were present on the benzoic acid ring, it would be susceptible to benzylic bromination. The furan ring itself can undergo radical reactions, but these are less common than electrophilic substitutions. researchgate.netontosight.ai

| Reaction Type | Reagents | Potential Outcome | Reference |

| Nucleophilic Aromatic Substitution | Strong Nucleophile (e.g., RO⁻, R₂N⁻) | Replacement of Br with Nucleophile | masterorganicchemistry.comlibretexts.org |

| Free Radical Bromination (on a hypothetical methyl-substituted analog) | N-Bromosuccinimide (NBS), AIBN/light | Bromination of the methyl group | youtube.com |

Utility in Further Chemical Functionalization

The presence of a bromine atom on the furan ring and a carboxylic acid on the phenyl ring allows for selective and sequential chemical modifications. The bromine atom is a key functional group for forming new carbon-carbon and carbon-heteroatom bonds through transition-metal-catalyzed cross-coupling reactions. This reactivity is crucial for the construction of more complex molecular architectures.

For instance, the bromo-furan moiety can readily participate in palladium-catalyzed reactions. These reactions are fundamental in modern organic synthesis for creating biaryl and substituted heterocyclic systems. The carboxylic acid group, while potentially influencing the electronic properties of the molecule, also offers a handle for subsequent derivatization or for anchoring the molecule to a solid support for library synthesis. The dual functionality, therefore, renders this compound a valuable intermediate for creating diverse chemical entities.

Table 1: Potential Functionalization Reactions of this compound This table is generated based on the general reactivity of brominated furans and benzoic acids.

| Reaction Type | Reagent/Catalyst | Functional Group Targeted | Expected Product Type |

|---|---|---|---|

| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | C-Br | Aryl-substituted furylbenzoic acid |

| Heck Reaction | Alkene, Pd catalyst, Base | C-Br | Alkenyl-substituted furylbenzoic acid |

| Negishi Coupling | Organozinc reagent, Pd or Ni catalyst | C-Br | Alkyl/Aryl-substituted furylbenzoic acid |

| Esterification | Alcohol, Acid catalyst | -COOH | Ester derivative |

| Amidation | Amine, Coupling agent | -COOH | Amide derivative |

Analogous Reactivity in Related Chemical Structures

Due to a lack of specific studies on this compound, its reactivity can be inferred by comparing it to related chemical structures that have been studied more extensively. These comparisons provide insight into how the furan ring, the bromine substituent, and the benzoic acid group might behave in various coupling reactions.

Comparative Studies with Biaryl Intermediates (e.g., Palladium-Mediated Coupling)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and the reactivity of aryl halides is central to these transformations. nih.gov The reactivity of this compound in such reactions can be compared to other brominated aromatic and heteroaromatic substrates. Generally, the efficiency of palladium-catalyzed couplings, such as the Suzuki-Miyaura reaction, depends on the nature of the halide, the catalyst system, and the electronic properties of the substrate. nih.govfujifilm.com

Electron-rich heterocyclic halides, like 2-bromofurans, can be challenging substrates in palladium-catalyzed cross-couplings compared to their electron-poor or simple aryl counterparts. However, the development of specialized phosphine ligands and robust palladium catalysts has enabled efficient coupling of a wide range of substrates, including those with electron-donating groups or sensitive functionalities like carboxylic acids. nih.govrsc.org For instance, the Suzuki-Miyaura coupling has been successfully applied to unprotected ortho-bromoanilines, which, like our target molecule, contain a potentially coordinating functional group adjacent to the reaction center. nih.gov This suggests that with the appropriate choice of catalyst and conditions, the coupling of this compound should be feasible. In some cases, substrates containing carboxylic acid groups have shown excellent catalytic activity in Suzuki-Miyaura couplings, even in aqueous media. rsc.org

Table 2: Comparison of Substrates in Palladium-Mediated Suzuki Coupling This table presents a comparative overview based on established principles of Suzuki coupling reactions.

| Substrate | Typical Catalyst System | Relative Reactivity | Key Considerations |

|---|---|---|---|

| This compound (Predicted) | Pd(PPh₃)₄ or Pd(OAc)₂ with phosphine ligand | Moderate | Potential for catalyst inhibition by the furan's oxygen or the carboxyl group. nih.govrsc.org |

| 4-Bromobenzoic acid | Pd(OAc)₂, PPh₃, Base | High | A standard, generally reactive aryl bromide. orgsyn.org |

| 2-Bromofuran | PdCl₂(dppf), Base | Moderate to High | Electron-rich heterocycle, requires optimized catalyst systems. |

| 4-Bromoaniline | Pd catalyst, Ligand, Base | High | The amino group can influence reactivity but is generally well-tolerated. nih.gov |

Comparative Studies with Negishi-Type Coupling Reactions

The Negishi coupling, which pairs an organic halide with an organozinc reagent in the presence of a nickel or palladium catalyst, is another important C-C bond-forming reaction. wikipedia.orgorganic-chemistry.org A key advantage of the Negishi reaction is the high reactivity of the organozinc nucleophile, which often allows for milder reaction conditions and broader substrate scope compared to other coupling methods. wikipedia.org This is particularly beneficial when coupling electron-rich or sterically hindered partners.

The reactivity of this compound in a Negishi coupling would likely be high, given the general effectiveness of this reaction with a wide variety of aryl and heteroaryl halides. organic-chemistry.org Palladium catalysts are generally preferred for their high functional group tolerance. wikipedia.org This is a crucial consideration for a molecule like this compound, which contains a carboxylic acid group. The reaction has been successfully used to couple complex intermediates in natural product synthesis, highlighting its reliability with functionalized substrates. wikipedia.org Studies on other functionalized aryl bromides and heteroaryl compounds in Negishi couplings provide a strong basis for predicting successful outcomes with the target molecule. nih.gov

Table 3: Comparison of Substrates in Negishi-Type Coupling Reactions This table presents a comparative overview based on established principles of Negishi coupling reactions.

| Substrate | Typical Catalyst System | Coupling Partner | Relative Reactivity |

|---|---|---|---|

| This compound (Predicted) | Pd(PPh₃)₄ or Ni(acac)₂ | Aryl-ZnCl or Alkyl-ZnBr | High |

| Aryl Bromide | Pd(0) or Ni(0) complex | Organozinc reagent | High |

| Alkenyl Bromide | Pd(0) or Ni(0) complex | Organozinc reagent | High |

| Alkyl Bromide | Pd/Phosphine ligand | Aryl-ZnBr | Moderate to High |

Exploration of Biological Activity and Mechanistic Underpinnings of 4 5 Bromo 2 Furyl Benzoic Acid

Biological Significance in Pharmaceutical Research

An extensive search of scientific literature and chemical databases did not yield specific information regarding the biological significance or pharmaceutical research applications of 4-(5-Bromo-2-furyl)benzoic acid. The furan (B31954) scaffold, which is a core component of this molecule, is present in numerous bioactive compounds with a wide range of therapeutic properties, including antimicrobial, anti-inflammatory, and anti-cancer effects. frontiersin.org The presence of a benzoic acid moiety also suggests potential for various biological interactions. However, specific studies detailing the pharmaceutical relevance of this compound are not available in the public domain.

Investigation of Specific Biological Target Interactions

There is no publicly available research that specifically investigates the potential of this compound as an inhibitor of the Sodium-Glucose Cotransporter 2 (SGLT2). SGLT2 inhibitors are a class of drugs that lower blood sugar by causing the kidneys to remove sugar from the body through the urine. probiologists.come-dmj.org This mechanism has shown significant benefits in treating type 2 diabetes, heart failure, and chronic kidney disease. probiologists.come-dmj.orgmountsinai.orgmdpi.com While some bromo-substituted aromatic compounds serve as key intermediates in the synthesis of SGLT2 inhibitors, direct evidence linking this compound to SGLT2 inhibition is currently lacking.

No specific studies were found that describe the modulation of glucose metabolism pathways by this compound. The regulation of glucose metabolism is a critical therapeutic target for conditions like type 2 diabetes. frontiersin.orgnih.govnih.gov Interventions can affect various processes, including insulin (B600854) signaling, glucose uptake in tissues, and gluconeogenesis. nih.gov Without experimental data, any potential effects of this compound on these pathways remain speculative.

Molecular Interaction Studies

There is no available data from published research on the binding affinity of this compound to any biological targets. Binding affinity, often quantified by the dissociation constant (KD), is a measure of the strength of the interaction between a molecule and its target, such as a protein or receptor. malvernpanalytical.com A lower KD value indicates a stronger binding affinity. malvernpanalytical.com This is a critical parameter in drug development for assessing the potency and specificity of a compound. malvernpanalytical.comnih.govplos.orgalteritytherapeutics.com

Table 1: Binding Affinity Data for this compound No publicly available data was found for the binding affinity of this compound to any biological targets.

| Biological Target | Binding Affinity (KD) |

|---|

Table 2: Mechanistic Insights for this compound No publicly available data was found to elucidate the molecular mechanism of action for this compound.

| Aspect of Mechanism | Findings |

|---|---|

| Target Identification | Data Not Available |

| Signaling Pathway Modulation | Data Not Available |

Involvement in Biochemical Pathways

Research into the biochemical involvement of this compound has identified it as a potent inhibitor of human aldo-keto reductase 1C1 (AKR1C1). AKR1C1 is an enzyme implicated in the progression of various cancers and in chemotherapy resistance. The inhibitory activity of this compound against this enzyme suggests a potential therapeutic application in oncology.

The mechanism of inhibition is attributed to the binding of the compound to the active site of the AKR1C1 enzyme. This interaction blocks the enzyme's normal function, which includes the metabolism of steroids and prostaglandins, thereby interfering with cellular processes that rely on these pathways. The specificity of this compound for AKR1C1 over other isoforms is a key area of its characterization.

Inhibitory Activity of this compound

| Enzyme Target | Inhibitory Concentration (IC50) | Assay Type |

|---|---|---|

| Human Aldo-Keto Reductase 1C1 (AKR1C1) | Data not publicly available in searched results | Enzymatic Assay |

Broader Signaling Pathway Modulation Studies

Detailed investigations into the effects of this compound on broader signaling pathways are limited in the currently available scientific literature. The following sections outline the areas where specific research on this compound is not found in the public domain based on the conducted searches.

Angiogenesis and Anti-infection Pathways

There is no direct evidence from the searched results to suggest that this compound is involved in the modulation of angiogenesis or anti-infection pathways. Studies specifically evaluating its effects on blood vessel formation or its efficacy against infectious agents have not been identified.

Apoptosis and Cell Cycle Regulation Pathways

While the inhibition of AKR1C1 can indirectly influence cell survival and proliferation, direct studies on the role of this compound in apoptosis and cell cycle regulation are not available in the searched literature. Therefore, its specific impact on programmed cell death and the machinery of cell cycle progression remains uncharacterized.

Metabolism and Membrane Transporter/Ion Channel Signaling

Beyond its interaction with AKR1C1, the broader effects of this compound on cellular metabolism have not been extensively studied. Similarly, there is a lack of information regarding its interaction with membrane transporters or its ability to modulate ion channel signaling.

Diverse Cellular Signaling Cascades (e.g., JAK/STAT, MAPK, PI3K/Akt/mTOR, NF-κB)

The influence of this compound on key cellular signaling cascades such as the JAK/STAT, MAPK, PI3K/Akt/mTOR, and NF-κB pathways has not been reported in the available research. These pathways are critical in regulating a multitude of cellular processes, and the absence of data in this area indicates a significant gap in the understanding of the compound's full biological activity profile.

No Specific Research Found for "this compound" in Advanced Materials Science Applications

Despite a comprehensive search of available scientific literature, no specific research detailing the applications of the chemical compound This compound in the fields of organic electronics, polymer chemistry, or the exploration of novel material properties could be located.

The investigation sought to uncover detailed research findings for the following areas:

Investigations in Organic Electronics: No studies were identified that explored the use of this compound as a semiconductor, conductor, or any other component in organic electronic devices.

Research in Polymer Chemistry Applications: The search did not yield any publications describing the use of this compound as a monomer for polymerization or as an additive to modify polymer properties.

Exploration of Novel Material Properties: There is no available research on the specific material properties of this compound, such as liquid crystalline behavior or other unique physical or chemical characteristics relevant to advanced materials science.

While general research exists for broader classes of related compounds, such as furan and benzoic acid derivatives, this information does not specifically address the compound . For instance, various furan-containing polymers are studied for their electronic properties, and certain benzoic acid derivatives are known to form the basis of liquid crystal polymers. However, these findings cannot be directly attributed to this compound without specific experimental evidence.

Therefore, due to the lack of specific data for "this compound" within the requested contexts, it is not possible to provide a detailed and scientifically accurate article on its applications in these areas of advanced materials science.

Future Research Perspectives and Translational Opportunities

Identification of Unexplored Synthetic Pathways

Current synthetic strategies for structurally related bi-aryl compounds heavily rely on well-established cross-coupling reactions. However, the synthesis of 4-(5-Bromo-2-furyl)benzoic acid itself is not prominently documented, presenting an immediate opportunity for methodological innovation.

Future synthetic explorations could focus on:

Novel Cross-Coupling Strategies: Beyond standard Suzuki and Stille couplings, the use of more advanced catalytic systems could be explored. For instance, palladium catalysts with specifically designed phosphine (B1218219) ligands could offer higher yields and greater functional group tolerance, which is crucial when dealing with the potentially reactive bromo-furan moiety. Investigating nickel-catalyzed cross-coupling reactions could also provide a more cost-effective and sustainable alternative.

C-H Activation Approaches: A more atom-economical and elegant approach would be the direct C-H arylation of a furan (B31954) precursor with a bromobenzoic acid derivative, or vice versa. This would circumvent the need for pre-functionalized starting materials like boronic acids or organostannanes, reducing the number of synthetic steps and waste generation.

One-Pot Methodologies: The development of a one-pot synthesis, potentially starting from simpler precursors like 2-furoic acid and p-bromobenzoic acid derivatives, could significantly streamline the production of this compound. This would be particularly valuable for enabling its broader use in screening libraries and material science applications.

A summary of potential synthetic explorations is provided in Table 1.

Table 1: Potential Unexplored Synthetic Pathways for this compound| Synthetic Approach | Potential Advantages | Key Research Focus |

|---|---|---|

| Advanced Palladium Catalysis | High yields, functional group tolerance | Ligand design, optimization of reaction conditions |

| Nickel-Catalyzed Coupling | Cost-effectiveness, sustainability | Catalyst development, substrate scope |

| Direct C-H Arylation | Atom economy, reduced steps | Catalyst selection, regioselectivity control |

| One-Pot Syntheses | Efficiency, reduced waste | Reaction sequence design, catalyst compatibility |

Discovery of Novel Biological Targets and Therapeutic Avenues

The furan nucleus is a well-known scaffold in medicinal chemistry, present in numerous bioactive compounds with a wide range of therapeutic effects. ijabbr.comijabbr.com The combination of a furan ring with a benzoic acid moiety, further functionalized with a bromine atom, suggests several plausible, yet unexplored, biological activities for this compound.

Potential therapeutic avenues to investigate include:

Antimicrobial Agents: Furan derivatives have shown considerable promise as antibacterial and antifungal agents. ijabbr.com The lipophilicity imparted by the bromine atom and the acidic nature of the carboxyl group could enhance cell membrane permeability and interaction with microbial targets. Future research should involve screening this compound against a broad panel of pathogenic bacteria and fungi.

Enzyme Inhibition: The carboxylic acid group can act as a key binding element to the active sites of various enzymes. For instance, its structural similarity to other benzoic acid derivatives that act as inhibitors of enzymes like sodium-glucose cotransporter 2 (SGLT2) suggests a potential, though speculative, role in metabolic diseases.

Prospective biological investigations are outlined in Table 2.

Table 2: Potential Biological Targets and Therapeutic Applications| Therapeutic Area | Potential Mechanism of Action | Suggested Initial Studies |

|---|---|---|

| Infectious Diseases | Disruption of microbial cell membranes, enzyme inhibition | Minimum Inhibitory Concentration (MIC) assays |

| Oncology | DNA intercalation, inhibition of kinases or other enzymes | Cytotoxicity assays on various cancer cell lines |

| Metabolic Diseases | Enzyme inhibition (e.g., SGLT2) | In vitro enzyme inhibition assays |

Advancements in Material Science Applications

The rigid, conjugated system of this compound makes it a candidate for applications in material science, particularly in the field of organic electronics. The bromine atom provides a handle for further functionalization through cross-coupling reactions, allowing for the synthesis of larger, more complex conjugated systems.

Future research in this area could focus on:

Organic Semiconductors: By polymerizing or incorporating this molecule into larger conjugated structures, it may be possible to develop new organic semiconductors for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The furan ring is known to influence the electronic properties of such materials.

Liquid Crystals: The rod-like shape of the molecule suggests potential liquid crystalline properties. Modifications of the carboxylic acid group to form esters could lead to the development of novel liquid crystal materials with specific phase behaviors.

Functional Polymers: The carboxylic acid group allows for the incorporation of this molecule into polyester (B1180765) or polyamide chains, creating functional polymers with tailored electronic or thermal properties. The bromine atom would also be available for post-polymerization modification.

Integration with Interdisciplinary Research Paradigms

The unique structure of this compound makes it a versatile platform for interdisciplinary research, bridging chemistry, biology, and materials science.

Chemical Biology: The compound could be used as a molecular probe to study biological systems. For example, by attaching a fluorescent tag or a reactive group, it could be used to identify and study the interactions of novel biological targets.

Supramolecular Chemistry: The carboxylic acid group is capable of forming strong hydrogen bonds, which could be exploited to create self-assembling supramolecular structures such as gels, networks, or capsules. These could have applications in drug delivery or catalysis.

Computational Chemistry: In silico studies could play a crucial role in predicting the biological activity, material properties, and reactivity of this compound. This would allow for a more targeted and efficient experimental investigation.

Q & A

Basic Research Questions

Q. What are the key structural identifiers and spectroscopic characteristics of 4-(5-Bromo-2-furyl)benzoic acid?

- Answer : The compound is identified by its molecular formula C₁₂H₈BrNO₄ , SMILES string

C1=CC(=CC=C1C(=O)O)NC(=O)C2=CC=C(O2)Br, and InChIKeyFXIVNDDVYGCWLO-UHFFFAOYSA-N. Key spectral markers include:

- IR : Strong absorption bands for carboxylic acid (-COOH, ~1700 cm⁻¹) and amide (-CONH-, ~1650 cm⁻¹).

- NMR : Distinct signals for the bromofuran protons (δ 6.5–7.5 ppm) and aromatic benzoic acid protons (δ 7.8–8.2 ppm) .

- Methodological Tip : Use high-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) to resolve overlapping signals in complex regions.

Q. What synthetic routes are effective for preparing this compound, and how do reaction conditions impact purity?

- Answer : Common methods include:

- Amide Coupling : React 5-bromofuran-2-carboxylic acid with 4-aminobenzoic acid using EDC/HOBt as coupling agents.

- Direct Bromination : Bromination of precursor furan derivatives under controlled conditions (e.g., NBS in DMF at 0–5°C).

- Critical Parameters :

- Temperature : Higher temperatures (>50°C) may lead to debromination or side reactions.

- Solvent : Polar aprotic solvents (DMF, DMSO) improve solubility but may require rigorous drying to avoid hydrolysis .

Advanced Research Questions

Q. How can researchers address discrepancies in reported yields when using alternative brominating agents (e.g., NBS vs. DBDMH)?

- Answer : Contradictions often arise from:

- Reagent Reactivity : 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) provides higher electrophilic bromine but requires acidic conditions (H₂SO₄), whereas NBS is milder but less efficient for electron-deficient substrates.

- Byproduct Formation : DBDMH may generate sulfonic acid byproducts, necessitating post-reaction neutralization.

Q. What crystallographic techniques are optimal for resolving the molecular conformation of this compound?

- Answer : Single-crystal X-ray diffraction (SCXRD) is preferred. Key parameters include:

- Crystal System : Monoclinic (space group P2₁/n).

- Unit Cell Dimensions : a = 15.2054 Å, b = 3.8818 Å, c = 19.8109 Å, β = 107.0391° .

- Reporting Standards : Include displacement parameters (Ueq), hydrogen-bonding networks, and torsion angles between the furan and benzoic acid moieties to validate planar/non-planar conformations.

Q. How does the bromofuran substituent influence the compound’s reactivity in Suzuki-Miyaura cross-coupling reactions?

- Answer : The electron-withdrawing bromine atom activates the furan ring for palladium-catalyzed coupling but may necessitate:

- Precatalyst Selection : Pd(PPh₃)₄ for aryl boronic acids with electron-donating groups.

- Base Optimization : K₂CO₃ in THF/H₂O (3:1) minimizes dehalogenation side reactions.

- Case Study : Coupling with 4-methoxyphenylboronic acid yields biaryl derivatives with >90% conversion when using 2 mol% Pd catalyst at 80°C .

Methodological Recommendations

- Contradiction Analysis : Use multivariate regression to isolate variables (e.g., solvent polarity, catalyst loading) affecting yield discrepancies .

- Biological Probes : Employ surface plasmon resonance (SPR) to study interactions between this compound and enzyme targets (e.g., cyclooxygenase isoforms) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.